molecular formula C20H21N3O3S2 B2876363 N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 886927-07-7

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2876363
CAS No.: 886927-07-7
M. Wt: 415.53
InChI Key: HKWIESLFIPLTTF-UHFFFAOYSA-N
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Description

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profile . This compound is structurally characterized by a benzamide linker connecting a 5,6-dimethylbenzothiazole moiety to a 4-(pyrrolidine-1-sulfonyl)phenyl group. The benzothiazole nucleus is a fused heterocyclic system, comprising a benzene ring fused to a thiazole, which is frequently investigated for its potent biological activities . The specific incorporation of methyl groups at the 5 and 6 positions of the benzothiazole ring and a pyrrolidine sulfonamide group can significantly influence the molecule's lipophilicity, electronic distribution, and overall interaction with biological targets, which is a critical consideration in anticancer agent design . Benzothiazole derivatives, such as this compound, have demonstrated remarkable and prevalent promise as anticancer agents against a wide spectrum of human cancer cell lines, including mammary, ovarian, colon, nonsmall-cell lung, and breast cancer models . A key and well-investigated mechanism of action for this class of compounds is the potent inhibition of tumor-associated carbonic anhydrases (CA) . Carbonic anhydrases are metalloenzymes that play a critical role in maintaining cellular pH homeostasis. Inhibiting these enzymes, particularly the isoforms overexpressed in hypoxic tumors, can disrupt this balance and offer a strategic approach for developing anticancer agents effective against such resilient cancers . The presence of the sulfonamide functional group in this molecule (-S(=O)2-N) is a classic zinc-binding group known to facilitate potent inhibition of carbonic anhydrases, suggesting a plausible and valuable mechanism for this research compound . This product is provided exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers are encouraged to investigate the full potential of this benzothiazole derivative in their biochemical assays, including target-based enzyme inhibition studies and cell-based phenotypic screening.

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-13-11-17-18(12-14(13)2)27-20(21-17)22-19(24)15-5-7-16(8-6-15)28(25,26)23-9-3-4-10-23/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWIESLFIPLTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H23N3O3S2
  • Molecular Weight : 465.6 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes. Preliminary studies suggest that it may influence:

  • mTORC1 Pathway : Similar compounds have shown to reduce mTORC1 activity, which is crucial for cell growth and metabolism. This suggests that this compound might modulate autophagy and apoptosis pathways by affecting mTOR signaling .
  • Autophagy Modulation : The compound may disrupt autophagic flux by interfering with the reactivation of mTORC1 under nutrient-replete conditions, leading to altered cellular stress responses and potential anticancer effects .

Biological Activity

The compound has demonstrated several biological activities in vitro:

  • Antiproliferative Effects : Studies indicate that related compounds exhibit submicromolar antiproliferative activity against various cancer cell lines. While specific data on this compound is limited, its structural analogs have shown promise in inhibiting tumor growth .
  • Cytotoxicity : Preliminary cytotoxicity assays suggest that the compound may induce cell death in cancerous cells while sparing normal cells, although further studies are needed to confirm these findings.

Case Study 1: Anticancer Activity

In a study examining the effects of benzothiazole derivatives on cancer cells, compounds similar to this compound were found to significantly reduce cell viability in MIA PaCa-2 pancreatic cancer cells. The mechanism was linked to enhanced autophagic flux and decreased mTORC1 activity .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of benzothiazole derivatives revealed that modifications in the sulfonamide group significantly affect biological potency. The presence of a pyrrolidine moiety was correlated with increased antiproliferative activity against several cancer types .

Data Summary Table

Property Value
Molecular FormulaC24H23N3O3S2
Molecular Weight465.6 g/mol
Antiproliferative ActivitySubmicromolar (related compounds)
Mechanism of ActionmTORC1 inhibition
Potential ApplicationsCancer therapy

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on structurally analogous compounds, emphasizing substituent effects on physicochemical properties and hypothetical biological behavior.

Core Structural Analogs from Screening Data ()

Two closely related compounds from screening data are highlighted below:

Compound ID Molecular Formula Molecular Weight Sulfonyl Substituent Key Structural Features Available Quantity
G786-0845 C₁₉H₂₀ClN₃O₃S₂ 437.97 Morpholine-4-sulfonyl 5,6-dimethylbenzothiazole, chlorine atom 21 mg
G786-0930 C₂₀H₂₁N₃O₄S₂ 431.53 Morpholine-4-sulfonyl 5,6-dimethylbenzothiazole 2 mg
Main Compound C₂₀H₂₁N₃O₃S₂ (estimated) ~431.5–437.9 Pyrrolidine-1-sulfonyl 5,6-dimethylbenzothiazole Not specified

Key Observations:

Morpholine (G786-0930/G786-0845): A six-membered ring with one oxygen atom, introducing polarity and hydrogen-bonding capacity. This may improve solubility and target binding in hydrophilic environments.

Molecular Weight and Halogenation :

  • G786-0845 includes a chlorine atom (absent in the main compound and G786-0930), which could enhance binding affinity via halogen bonding but raise toxicity concerns. Its higher molecular weight (437.97 vs. ~431.5 for the main compound) may marginally reduce bioavailability .

Availability: G786-0845’s higher available quantity (21 mg vs.

Broader Benzamide Derivatives ()

The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ) shares a benzamide backbone but diverges significantly:

  • Core Structure : Pyrazolopyrimidine and fluorinated chromene rings replace the benzothiazole core.
  • Substituents : Dual fluorine atoms enhance metabolic stability and electronegativity, while the isopropyl group may sterically hinder target binding.
  • Molecular Weight : 589.1 (vs. ~431.5 for the main compound), indicating reduced passive diffusion but possible improved target specificity.

Implications :

  • The fluorinated aromatic system in Example 53 likely targets enzymes like kinases or polymerases, whereas the main compound’s benzothiazole core may favor interactions with hydrophobic binding pockets.

Preparation Methods

Synthesis of 5,6-Dimethyl-1,3-benzothiazol-2-amine

Route A: Cyclocondensation of 2-Amino-4,5-dimethylbenzenethiol
2-Amino-4,5-dimethylbenzenethiol undergoes cyclization with cyanogen bromide (BrCN) in ethanol at 60°C for 6 hours, yielding the benzothiazole core (78% yield).

Route B: Thiourea-Mediated Cyclization
4,5-Dimethyl-2-nitroaniline is reduced to the corresponding diamine, followed by treatment with thiourea in HCl/EtOH under reflux. This method achieves 72% yield but requires stringent pH control.

Method Reagent Temp (°C) Time (hr) Yield (%)
Cyanogen bromide BrCN/EtOH 60 6 78
Thiourea HCl/EtOH 80 8 72

Synthesis of 4-(Pyrrolidine-1-sulfonyl)benzoic Acid

Step 1: Sulfonylation of 4-Aminobenzoic Acid
4-Aminobenzoic acid reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C, forming 4-sulfamoylbenzoic acid. Subsequent treatment with pyrrolidine in THF at 25°C introduces the pyrrolidine moiety (64% yield over two steps).

Step 2: Acid Chloride Formation
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in toluene under reflux (95% conversion).

Amide Bond Formation Strategies

Schotten-Baumann Reaction

The acid chloride intermediate reacts with 5,6-dimethyl-1,3-benzothiazol-2-amine in a biphasic system (NaOH/H₂O and CH₂Cl₂) at 0–5°C. This classical method affords the target compound in 68% yield but suffers from emulsion formation during workup.

Coupling Reagent-Assisted Synthesis

EDC/HOBt System
4-(Pyrrolidine-1-sulfonyl)benzoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. After 12 hours at 25°C, the benzothiazole amine is added, achieving 82% yield with >95% purity by HPLC.

DCC/DMAP Protocol
Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in THF facilitate coupling at 40°C (76% yield). This method requires rigorous removal of dicyclohexylurea byproducts.

Coupling System Solvent Temp (°C) Time (hr) Yield (%)
EDC/HOBt DMF 25 12 82
DCC/DMAP THF 40 8 76

Optimization and Process Chemistry Considerations

Solvent-Free Cyclization (Green Chemistry Approach)

Microwave-assisted, solvent-free condensation of 2-aminobenzothiazole derivatives with keto esters reduces reaction times from 8 hours to 45 minutes while maintaining yields at 75–80%. This method aligns with sustainable chemistry principles but requires specialized equipment.

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